molecular formula C12H12N2S B186858 Allyl-(4-phenyl-thiazol-2-yl)-amine CAS No. 21344-73-0

Allyl-(4-phenyl-thiazol-2-yl)-amine

Cat. No. B186858
CAS RN: 21344-73-0
M. Wt: 216.3 g/mol
InChI Key: FREHXEYAZAQJFE-UHFFFAOYSA-N
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Description

Allyl-(4-phenyl-thiazol-2-yl)-amine is a chemical compound that has gained increasing attention in scientific research due to its potential applications in various fields. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Scientific Research Applications

Chemical Properties and Synthesis

The chemical properties and synthetic routes of compounds similar to Allyl-(4-phenyl-thiazol-2-yl)-amine have been extensively studied. These compounds are known for their versatility in organic synthesis, serving as key intermediates in the construction of complex molecules. For example, the isomerization of N-allyl compounds to N-(1-propenyl) systems, catalyzed by transition metal complexes, is a significant reaction pathway that can potentially apply to Allyl-(4-phenyl-thiazol-2-yl)-amine derivatives. Such reactions offer pathways to synthesize enamines, enamides, and azadienes with high selectivity, showcasing the compound's utility in organic synthesis and medicinal chemistry (Krompiec, Krompiec, Penczek, & Ignasiak, 2008).

Biological and Pharmacological Applications

Thiazolidine derivatives, closely related to the thiazole core of Allyl-(4-phenyl-thiazol-2-yl)-amine, demonstrate a broad spectrum of biological activities. They have been investigated for their therapeutic potential, including antibacterial, anticancer, anti-inflammatory, and antioxidant properties. The wide range of activities is attributed to the thiazolidine scaffold, which is a feature of many bioactive compounds. These studies suggest that modifications to the thiazole and thiazolidine cores can lead to the development of new pharmacologically active compounds with potential applications in treating various diseases (Sharma et al., 2019).

Advanced Material Applications

The incorporation of functional groups like allyl-(4-phenyl-thiazol-2-yl)-amine into metal–organic frameworks (MOFs) has been explored to enhance their properties for specific applications, including gas storage, separation, and catalysis. Amine-functionalized MOFs, for instance, show improved CO2 capture capacities due to the strong interaction between CO2 and the basic amine functionalities. This suggests that compounds with similar functional groups can be used to modify MOF materials for environmental and industrial applications (Lin, Kong, & Chen, 2016).

properties

IUPAC Name

4-phenyl-N-prop-2-enyl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2S/c1-2-8-13-12-14-11(9-15-12)10-6-4-3-5-7-10/h2-7,9H,1,8H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FREHXEYAZAQJFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC1=NC(=CS1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00365166
Record name Allyl-(4-phenyl-thiazol-2-yl)-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00365166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Allyl-(4-phenyl-thiazol-2-yl)-amine

CAS RN

21344-73-0
Record name Allyl-(4-phenyl-thiazol-2-yl)-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00365166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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